N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Description
N-(2-Methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide (CAS: 882749-52-2) is a synthetic acetamide derivative characterized by a 2-methoxy-5-nitrophenyl group attached to the acetamide nitrogen and a 4-methylpiperazine moiety at the acetamide’s α-position. Its molecular formula is C₁₄H₂₀N₄O₄ (molecular weight: 308.34 g/mol) . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-16-5-7-17(8-6-16)10-14(19)15-12-9-11(18(20)21)3-4-13(12)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLMGIBNEORWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide, also known by its CAS number 882749-52-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
The molecular formula of this compound is C14H20N4O4, with a molecular weight of 308.34 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 308.34 g/mol |
| Boiling Point | 489.7 ± 45.0 °C |
| Density | 1.269 ± 0.06 g/cm³ |
| pKa | 13.06 ± 0.70 |
| LogP | Not specified |
Synthesis
The synthesis of this compound involves the reaction of specific precursors through methods such as alkylation and condensation reactions. The detailed synthetic route is often proprietary but generally follows established protocols for similar compounds in the literature.
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. A study on related derivatives demonstrated their effectiveness in animal models using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests . The results showed that certain derivatives provided substantial protection against seizures, suggesting potential therapeutic applications for epilepsy.
Key findings from the anticonvulsant activity studies include:
- MES Test : Several compounds demonstrated protective effects at doses ranging from 100 mg/kg to 300 mg/kg.
- 6-Hz Model : Some derivatives showed activity in this model, indicating promise for treating therapy-resistant epilepsy.
The anticonvulsant activity is believed to be linked to the binding affinity of these compounds to neuronal voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure propagation .
Case Studies and Research Findings
-
Case Study on Anticonvulsant Activity :
In a study assessing various piperazine derivatives, it was found that modifications to the piperazine moiety significantly affected the anticonvulsant properties . The most potent derivative exhibited a delayed onset but prolonged action, highlighting the importance of structural optimization in drug design. -
Structure-Activity Relationship (SAR) :
The SAR analysis indicated that lipophilicity significantly influences the pharmacokinetics and efficacy of these compounds. More lipophilic molecules tended to show delayed but longer-lasting effects compared to less lipophilic counterparts . -
Safety Profile :
Initial toxicity assessments conducted via rotarod tests indicated that while some compounds were effective, they also presented varying degrees of neurological toxicity, necessitating further investigation into their safety profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and synthetic differences between the target compound and analogs from the provided evidence:
Key Observations:
The 2-methoxy group in the target compound may improve solubility relative to non-polar substituents like chloro or trifluoromethyl () .
Fluorinated piperazines (e.g., 4-(4-fluorophenyl) in ) may exhibit altered pharmacokinetics due to increased electronegativity .
Synthetic Yields and Complexity: Compounds with imidazothiazole cores (e.g., 5i in ) show moderate yields (71%) but require multi-step syntheses .
Spectral and Analytical Data
1H-NMR Signatures :
- The target compound’s methoxy group (δ ~3.8–4.0 ppm) and nitro group (deshielding adjacent protons to δ ~8.0–8.5 ppm) would dominate its NMR profile, similar to CID 4991500 .
- Piperazine protons typically resonate at δ ~2.5–3.5 ppm, with methyl groups (e.g., 4-methylpiperazine) appearing as singlets near δ ~2.3 ppm .
Mass Spectrometry :
- The target’s molecular ion ([M+H]⁺) at m/z 309.3 aligns with its molecular weight (308.34), consistent with Q-TOF data for analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
